molecular formula C16H15BrN2O2 B2802023 5-bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)nicotinamide CAS No. 1795190-50-9

5-bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)nicotinamide

Cat. No.: B2802023
CAS No.: 1795190-50-9
M. Wt: 347.212
InChI Key: YDIMWSRLTWUQMP-UHFFFAOYSA-N
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Description

5-bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)nicotinamide is a complex organic compound that features a bromine atom, a hydroxy group, and a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)nicotinamide typically involves multiple steps. One common approach is to start with the bromination of an indene derivative to introduce the bromine atom. This is followed by the formation of the hydroxy group through a hydroxylation reaction. The final step involves the coupling of the hydroxy-indene derivative with nicotinamide under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)nicotinamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)nicotinamide involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The nicotinamide moiety can also influence cellular processes by acting as a precursor to NAD+ (nicotinamide adenine dinucleotide), which is involved in redox reactions and energy metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)nicotinamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the nicotinamide moiety distinguishes it from other similar compounds and provides unique opportunities for its use in medicinal chemistry and biological research .

Properties

IUPAC Name

5-bromo-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2/c17-13-7-12(8-18-9-13)15(20)19-10-16(21)6-5-11-3-1-2-4-14(11)16/h1-4,7-9,21H,5-6,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIMWSRLTWUQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC(=CN=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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